1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide typically involves the reaction of pyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, thiols, or alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thioesters, or esters.
Hydrolysis: Formation of carboxylic acids and amines.
Oxidation and Reduction: Formation of N-oxides or reduced amines.
Scientific Research Applications
1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.
1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide is unique due to the presence of two carboxamide groups, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature can also influence its solubility, stability, and reactivity compared to similar compounds .
Properties
Molecular Formula |
C8H12ClN3O3 |
---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C8H12ClN3O3/c9-4-6(13)11-8(15)12-3-1-2-5(12)7(10)14/h5H,1-4H2,(H2,10,14)(H,11,13,15) |
InChI Key |
ILUZSDTUZAYLCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)NC(=O)CCl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.